N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a fluorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents. The final step often involves the coupling of the oxadiazole-thiophene intermediate with 4-fluorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its biological effects . The fluorophenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
- 3-cyclopropyl-1,2,4-oxadiazol-5-amine
- 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential bioavailability, while the thiophene and oxadiazole rings contribute to its diverse reactivity and potential biological activities .
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)23-9-14(22)19-17-13(7-8-25-17)16-20-15(21-24-16)10-1-2-10/h3-8,10H,1-2,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRWZAANDYMHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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